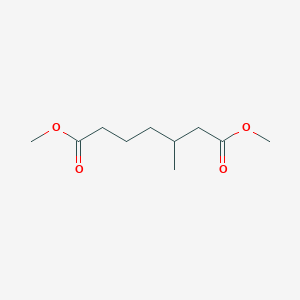

Dimethyl 3-methylheptanedioate

Description

Structure

3D Structure

Properties

CAS No. |

14226-72-3 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

dimethyl 3-methylheptanedioate |

InChI |

InChI=1S/C10H18O4/c1-8(7-10(12)14-3)5-4-6-9(11)13-2/h8H,4-7H2,1-3H3 |

InChI Key |

HJRDWNWLAOQATD-UHFFFAOYSA-N |

SMILES |

CC(CCCC(=O)OC)CC(=O)OC |

Canonical SMILES |

CC(CCCC(=O)OC)CC(=O)OC |

Synonyms |

3-Methylheptanedioic acid dimethyl ester |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl 3 Methylheptanedioate and Analogous Diesters

Conventional Esterification Strategies

Conventional methods for synthesizing diesters from their corresponding dicarboxylic acids, such as 3-methylheptanedioic acid, typically involve direct reactions with methanol (B129727) or the use of more reactive carboxylic acid derivatives.

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comtamu.edulibretexts.orgcerritos.edu For a dicarboxylic acid, this reaction occurs at both carboxyl groups to yield the corresponding diester. masterorganicchemistry.com The reaction is an equilibrium process, and its efficiency is governed by Le Châtelier's principle. libretexts.orgorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol (methanol). masterorganicchemistry.comlibretexts.orgorganic-chemistry.org A tetrahedral intermediate is formed, which, after proton transfer and the elimination of water, yields the ester. masterorganicchemistry.comorganic-chemistry.org

Modern adaptations focus on driving the equilibrium toward the product side to maximize the yield of the diester. tamu.eduorganic-chemistry.org Common strategies include:

Using Excess Alcohol : Employing the alcohol, in this case, methanol, as the solvent ensures it is present in a large molar excess, shifting the equilibrium towards the formation of the ester. masterorganicchemistry.comtamu.edulibretexts.org

Water Removal : The continuous removal of water, a byproduct of the reaction, is another effective method. libretexts.orgorganic-chemistry.org This can be achieved through azeotropic distillation or by using dehydrating agents like molecular sieves. organic-chemistry.orggoogle.com

Table 1: Overview of Fischer Esterification for Diester Synthesis

| Parameter | Description |

|---|---|

| Reactants | Dicarboxylic Acid (e.g., 3-methylheptanedioic acid), Alcohol (Methanol) |

| Catalysts | Strong mineral acids (H₂SO₄), p-Toluenesulfonic acid (TsOH). masterorganicchemistry.com |

| Conditions | Typically heated to reflux to increase reaction rate. tamu.edu |

| Advantages | Utilizes simple and inexpensive starting materials and catalysts. |

| Disadvantages | Equilibrium-limited reaction; often requires harsh, corrosive acids and high temperatures. google.com |

To circumvent the equilibrium limitations of Fischer esterification, dicarboxylic acids can be converted into more reactive derivatives. This approach involves a two-step process: activation of the carboxyl groups followed by reaction with methanol.

One common method is the conversion of the dicarboxylic acid to a di-acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive di-acyl chloride readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form the dimethyl ester in high yield.

Alternative, milder derivatization techniques are also employed, particularly when sensitive functional groups are present. Reagents such as (trimethylsilyl)diazomethane can convert carboxylic acids to their methyl esters under neutral conditions. chromforum.org Another method utilizes ion-exchange resins to sequester the carboxylic acid as its carboxylate salt, which is then treated with a methylating agent like methyl iodide to form the ester. researchgate.netresearchgate.net This technique is advantageous as it can be performed with common laboratory equipment and often results in a pure product after simple evaporation. researchgate.netresearchgate.net

Table 2: Comparison of Derivatization Methods for Methyl Ester Formation

| Derivatizing Agent | Intermediate | Reaction Conditions | Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Di-acyl chloride | Anhydrous, often requires heating | High reactivity, drives reaction to completion |

| Methyl Iodide with Ion-Exchange Resin | Resin-bound carboxylate salt | Mild, room temperature | High purity of product, simple workup. researchgate.net |

Advanced Catalytic Esterification Approaches

Recent advancements in catalysis have led to the development of more sustainable and efficient methods for diester synthesis, avoiding the use of harsh reagents and improving reaction selectivity.

Dimethyl carbonate (DMC) has emerged as a "green" methylating agent due to its low toxicity and the generation of only methanol and carbon dioxide as byproducts. google.comorganic-chemistry.orgacs.org The esterification of carboxylic acids using DMC can be effectively catalyzed by a base, offering a mild and highly selective alternative to traditional methods. organic-chemistry.orgacs.orgsemanticscholar.orgnih.govsmith.edu

In this process, a base such as potassium carbonate (K₂CO₃) is used to catalyze the methyl transfer from DMC to the carboxylic acid. organic-chemistry.org The reaction typically proceeds at moderate temperatures (e.g., 90°C) in a solvent like DMSO. organic-chemistry.org One of the significant advantages of this method is its high chemoselectivity; it can selectively esterify carboxylic acids in the presence of other sensitive functional groups like phenols. organic-chemistry.orgacs.orgsemanticscholar.orgnih.gov Furthermore, the mild conditions help preserve the stereochemistry at epimerizable centers. organic-chemistry.orgacs.orgsemanticscholar.orgnih.govsmith.edu Isotope-labeling studies have suggested that the mechanism involves a direct methyl transfer from DMC to the substrate. organic-chemistry.orgsemanticscholar.orgnih.govsmith.edu

Table 3: Features of DMC-Based Methyl Esterification

| Feature | Description |

|---|---|

| Methylating Agent | Dimethyl Carbonate (DMC) google.comorganic-chemistry.org |

| Catalyst | Base catalysts, e.g., Potassium Carbonate (K₂CO₃). organic-chemistry.org |

| Conditions | Mild (e.g., 90°C), often in DMSO. organic-chemistry.org |

| Byproducts | Methanol and Carbon Dioxide (CO₂). organic-chemistry.orgacs.org |

| Advantages | Nontoxic reagent, high selectivity, mild conditions, minimal racemization. organic-chemistry.orgacs.orgorganic-chemistry.org |

Beyond the use of DMC, other base-catalyzed methylation protocols are available for the synthesis of diesters. A general strategy involves deprotonating the carboxylic acid with a suitable base to form a carboxylate salt, which then acts as a nucleophile to attack a methylating agent.

A prominent example is the use of an ion-exchange resin in its hydroxide (B78521) form. researchgate.net The dicarboxylic acid is passed through the resin, where it is converted to its dicarboxylate salt and sequestered on the solid support. Subsequent treatment with a methylating agent, such as methyl iodide, results in the formation of the dimethyl ester, which is then eluted from the resin. researchgate.net This method offers a straightforward purification process, as the excess reagents and byproducts are easily separated from the desired ester. researchgate.net

Solid acid catalysts, particularly zeolites, offer significant environmental and practical advantages over homogeneous mineral acids for esterification reactions. oru.edu These heterogeneous catalysts are easily separated from the reaction mixture, are often reusable, and can be less corrosive. oru.edu

Zeolites are crystalline aluminosilicates with a well-defined porous structure that can be tailored to control catalytic activity and selectivity. researchgate.netrsc.org Their acidity, which can be of both the Brønsted and Lewis type, is crucial for catalyzing esterification. researchgate.netrsc.org The catalytic performance of zeolites can be enhanced by modifying their framework, for instance, by incorporating transition metals like Zirconium (Zr) or Lanthanum (La). mdpi.commdpi.com Such modifications can increase the number and strength of acid sites, leading to higher conversion rates in esterification reactions. mdpi.commdpi.com

For the synthesis of diesters from larger dicarboxylic acids, the pore size of the zeolite is a critical factor, as it can limit the diffusion of the bulky molecules to the active sites within the catalyst. mdpi.com Various types of zeolites, including ZSM-5, β-zeolite, and Zeolite Y, have been investigated for esterification and transesterification reactions, showing moderate to high conversions under optimized conditions. organic-chemistry.orgmdpi.com

Table 4: Examples of Solid Acid Catalysts in Esterification

| Catalyst Type | Example | Key Features |

|---|---|---|

| Zeolite | ZSM-5, β-zeolite | Reusable solid acid, activity depends on Si/Al ratio and pore size. mdpi.commdpi.com |

| Modified Zeolite | Zr-ZSM-5, La/β-zeolite | Enhanced acidity and stability, leading to higher yields. mdpi.commdpi.com |

| Other Solid Acids | Sulfated Zirconia, Tungstated Zirconia | Strong solid superacids capable of high conversion rates at elevated temperatures. oru.edu |

Carbon-Carbon Bond Formation Leading to Diester Scaffolds

The creation of the carbon backbone of diesters like dimethyl 3-methylheptanedioate is accomplished through several key synthetic transformations that form new carbon-carbon bonds. These reactions are foundational to assembling the target molecular architecture from simpler, more readily available starting materials.

The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, is a powerful method for forming cyclic β-keto esters from linear diesters. chemistrysteps.combyjus.com This reaction is particularly effective for the synthesis of 5- and 6-membered rings, which are thermodynamically favored. chemistrysteps.com The process involves the base-mediated condensation of a 1,6- or 1,7-diester, where one ester group is converted into an enolate that subsequently attacks the carbonyl carbon of the second ester group within the same molecule.

The substrate scope of the Dieckmann cyclization is broad, but the regiochemical outcome is highly dependent on the structure of the starting diester. In the case of symmetrically substituted diesters, only one product is possible. However, for unsymmetrical substrates, such as diethyl 3-methylheptanedioate (a close analog of dimethyl 3-methylheptanedioate), the reaction can yield a mixture of regioisomeric products.

The presence of the methyl group at the C-3 position introduces asymmetry, meaning that enolate formation can occur at two different α-carbons (C-2 and C-6). Deprotonation at C-2 leads to one cyclic β-keto ester, while deprotonation at C-6 leads to another. This results in the formation of two distinct products, as the intramolecular nucleophilic attack can proceed from either of the two possible enolates. The ratio of these products is influenced by factors such as the steric hindrance around the acidic protons and the thermodynamic stability of the resulting enolate intermediates. Generally, deprotonation at the less sterically hindered site is kinetically favored.

Table 1: Potential Regioisomeric Products of Dieckmann Cyclization

| Starting Material | Site of Deprotonation | Resulting Cyclic β-Keto Ester Product |

| Diethyl 3-methylheptanedioate | C-2 | Ethyl 1-methyl-2-oxocyclohexane-1-carboxylate |

| Diethyl 3-methylheptanedioate | C-6 | Ethyl 4-methyl-2-oxocyclohexane-1-carboxylate |

Note: The table illustrates the principle of regioselectivity. The exact product names are based on cyclization pathways.

The mechanism of the Dieckmann cyclization is analogous to the intermolecular Claisen condensation and proceeds through several key steps. wikipedia.orglibretexts.org The reaction is driven to completion by the final deprotonation step, which forms a highly resonance-stabilized enolate. byjus.com

Enolate Formation : A strong base, typically a sodium alkoxide (e.g., sodium methoxide (B1231860) for a dimethyl ester), abstracts an acidic α-proton from one of the carbons adjacent to an ester carbonyl. This creates a nucleophilic enolate ion. libretexts.org

Nucleophilic Acyl Substitution : The newly formed enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular attack forms a cyclic tetrahedral intermediate. nih.gov

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., methoxide). This results in the formation of a cyclic β-keto ester.

Deprotonation (Driving Force) : The newly formed β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly removes this proton. chemistrysteps.com This final deprotonation is thermodynamically favorable, as it forms a resonance-stabilized enolate, effectively driving the entire reaction equilibrium toward the product. byjus.com

Protonation : A final workup step with a mild acid neutralizes the enolate to yield the final cyclic β-keto ester product.

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds by adding a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This reaction is instrumental in the synthesis of 1,5-dicarbonyl compounds, which are direct precursors to substituted diesters like dimethyl 3-methylheptanedioate. quimicaorganica.orghbni.ac.in

A plausible strategy to construct the 3-methylheptanedioate skeleton involves the conjugate addition of an organometallic reagent or a stabilized enolate. For instance, a lithium dialkylcuprate (Gilman reagent) containing a methyl group can add to the β-position of a suitable unsaturated diester. masterorganicchemistry.com Organocuprates are known as "soft" nucleophiles and preferentially undergo 1,4-addition rather than direct 1,2-addition to the carbonyl group. libretexts.org

Alternatively, a stabilized enolate, such as that derived from a malonic ester derivative, can serve as the Michael donor. libretexts.org The reaction involves the base-catalyzed addition of the enolate to an α,β-unsaturated ester, followed by subsequent chemical transformations to yield the final diester product.

Table 2: Representative Michael Reaction Components for Diester Synthesis

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Potential Intermediate |

| Lithium dimethylcuprate | Diethyl 2-heptenedioate | Diethyl 3-methylheptanedioate |

| Diethyl propylmalonate | Methyl crotonate | Tetraester precursor |

The alkylation of enolates is a classic and highly effective method for forming C-C bonds. pressbooks.pub This approach involves the deprotonation of a carbon α to a carbonyl group using a strong base to form a nucleophilic enolate, which then reacts with an electrophilic alkyl halide in an SN2 reaction. 182.160.97

To synthesize dimethyl 3-methylheptanedioate, one could start with a simpler, symmetrical diester such as dimethyl adipate (B1204190). Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) would generate the enolate. Subsequent reaction with an alkylating agent, such as methyl iodide, would introduce the methyl group at the α-position (C-2 or C-3, depending on numbering). umn.edupearson.com The regioselectivity of this alkylation can often be controlled by reaction conditions; kinetic control (low temperature, bulky base) typically favors alkylation at the less substituted carbon, while thermodynamic control (higher temperature, smaller base) favors the more substituted position. pearson.com

The general steps for this synthetic approach are:

Enolate Formation : The starting diester (e.g., dimethyl adipate) is treated with a strong base (e.g., LDA) at low temperature in an aprotic solvent like THF to quantitatively form the lithium enolate.

Alkylation : The electrophile (e.g., methyl iodide) is added to the solution. The nucleophilic enolate attacks the alkyl halide via an SN2 mechanism, displacing the halide and forming a new C-C bond. pressbooks.pub

Workup : The reaction is quenched to neutralize any remaining base and isolate the α-alkylated diester product.

An advanced and powerful method for synthesizing α-substituted carbonyl compounds involves the use of iminoester derivatives, which serve as versatile enolate precursors. nih.gov Imines or Schiff bases derived from glycine (B1666218) esters can be used to generate stabilized enolates that can be sequentially alkylated. nih.gov Subsequent hydrolysis of the imine functionality unmasks a ketone, providing a route to α-keto esters.

This strategy can be adapted to build the carbon skeleton required for dimethyl 3-methylheptanedioate. The synthesis would proceed through the following conceptual steps:

Iminoester Formation : A glycine ester, such as methyl glycinate, is condensed with a ketone like benzophenone (B1666685) to form a Schiff base. This protects the amine and increases the acidity of the α-protons.

Enolate Formation and Alkylation : The iminoester is treated with a strong base (e.g., LDA) to form a nucleophilic enolate. This enolate is then sequentially reacted with two different alkyl halides. For the target structure, this could involve reaction first with a methyl halide and then with a 4-carbomethoxybutyl halide (or a related electrophile).

Hydrolysis : The resulting α,α-disubstituted iminoester is subjected to acidic hydrolysis. This cleaves the C=N bond, removing the protecting group and revealing a ketone at the α-position, yielding an α-keto diester.

Reduction/Decarbonylation : The α-keto group can then be removed through various reductive methods if the direct diester is the final target.

This methodology offers high control over the introduction of substituents at the α-carbon, making it a valuable tool for constructing complex and sterically hindered diester frameworks. nih.govnih.gov

Dieckmann Cyclization and Related Intramolecular Condensations[3],[4],

Green Chemistry Principles in Diester Synthesis

Green chemistry is a foundational approach to chemical synthesis that aims to reduce or eliminate the use and generation of hazardous substances. The application of its principles to the synthesis of diesters like Dimethyl 3-methylheptanedioate offers significant advantages over conventional methods, including improved energy efficiency, reduced waste, and the use of safer materials.

Traditional esterification reactions, such as the Fischer esterification of a dicarboxylic acid (like 3-methylheptanedioic acid) with an alcohol (methanol), often require prolonged heating and the use of homogeneous acid catalysts and organic solvents. researchgate.netresearchgate.net Green chemistry seeks to replace these energy-intensive and often hazardous components with more environmentally benign alternatives.

Solvent-Free Synthesis:

One of the key principles of green chemistry is the reduction or elimination of solvents, which are a major contributor to chemical waste. ajrconline.org Solvent-free, or solid-state, reactions can be carried out using the reactants alone or by incorporating them onto solid supports like clays (B1170129) or zeolites. For the synthesis of aliphatic diesters, solvent-free methods have been shown to be effective, particularly when catalyzed by solid acids. researchgate.net This approach not only reduces solvent waste but can also simplify product purification.

A hypothetical solvent-free synthesis of Dimethyl 3-methylheptanedioate could involve heating a mixture of 3-methylheptanedioic acid and methanol in the presence of a reusable solid acid catalyst. The reaction progress can be monitored by observing the removal of the water byproduct.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased product yields, and often enhanced product purity. researchgate.netnih.gov Unlike conventional heating which relies on conduction and convection, microwave irradiation directly heats the reaction mixture through interaction with polar molecules, leading to rapid and uniform heating. nih.gov

The Fischer esterification is particularly well-suited for microwave assistance. researchgate.netacs.orged.gov In a potential microwave-assisted synthesis of Dimethyl 3-methylheptanedioate, 3-methylheptanedioic acid and excess methanol could be subjected to microwave irradiation in a sealed vessel in the presence of an acid catalyst. This method can dramatically shorten the reaction time from hours to minutes. researchgate.net

The following table illustrates a comparative overview of conventional versus microwave-assisted esterification for analogous diesters, highlighting the typical advantages of the latter.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-20 minutes researchgate.net |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling solvents | Can be performed with minimal or no solvent |

| Product Yield | Variable, often moderate | Generally high to excellent researchgate.net |

| Byproduct Formation | Can lead to side reactions due to prolonged heating | Minimized due to shorter reaction times |

This interactive table provides a generalized comparison based on typical outcomes in esterification reactions.

Atom Economy:

Developed by Barry Trost, the concept of atom economy is a central tenet of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.

The Fischer esterification of 3-methylheptanedioic acid with methanol to produce Dimethyl 3-methylheptanedioate is a condensation reaction that produces water as the only byproduct.

Reaction: HOOC-(CH₂)₂-CH(CH₃)-CH₂-COOH + 2 CH₃OH ⇌ CH₃OOC-(CH₂)₂-CH(CH₃)-CH₂-COOCH₃ + 2 H₂O

To calculate the atom economy for this reaction, we compare the molecular weight of the desired product (Dimethyl 3-methylheptanedioate) to the sum of the molecular weights of all reactants.

Atom Economy Calculation:

Molecular Weight of Dimethyl 3-methylheptanedioate (C₁₀H₁₈O₄): Approximately 202.25 g/mol

Molecular Weight of 3-methylheptanedioic acid (C₈H₁₄O₄): Approximately 174.19 g/mol

Molecular Weight of Methanol (CH₃OH): Approximately 32.04 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (202.25 / (174.19 + 2 * 32.04)) x 100 Percent Atom Economy ≈ (202.25 / 238.27) x 100 ≈ 84.88%

While not 100%, an atom economy of approximately 85% is considered quite good for a condensation reaction, as the only byproduct is water, a benign substance.

Waste Minimization:

Beyond atom economy, a broader approach to waste minimization in industrial ester production involves considering the entire process, including solvent use, catalyst recovery, and energy consumption. mdpi.comugm.ac.id Lean manufacturing principles can be applied to chemical production to identify and eliminate waste in all its forms. ugm.ac.idresearchgate.net

Key strategies for waste minimization in the synthesis of Dimethyl 3-methylheptanedioate and analogous diesters include:

Catalyst Selection and Recycling: Utilizing heterogeneous (solid) acid catalysts allows for easy separation from the reaction mixture and subsequent reuse, preventing the generation of acidic waste streams associated with homogeneous catalysts like sulfuric acid.

Solvent Management: As discussed, employing solvent-free conditions is ideal. When solvents are necessary, choosing greener options (e.g., dimethyl carbonate) and implementing efficient recycling protocols are crucial. nih.gov

Process Optimization: Continuous flow reactors, as opposed to batch reactors, can improve efficiency, reduce waste, and provide better control over reaction parameters, leading to higher yields and purity.

Byproduct Management: In Fischer esterification, the removal of water as it is formed drives the equilibrium towards the product, increasing the yield and minimizing the need for extensive purification steps. google.com

By integrating these green chemistry principles, the synthesis of Dimethyl 3-methylheptanedioate can be transformed into a more sustainable and economically viable process, aligning with the modern imperatives of the chemical industry.

Chemical Reactivity and Transformations of Dimethyl 3 Methylheptanedioate

Intramolecular Cyclization Reactions

The spatial arrangement of the two ester groups in dimethyl 3-methylheptanedioate allows for intramolecular reactions, leading to the formation of cyclic compounds. These reactions are fundamental in the synthesis of various carbocyclic and heterocyclic frameworks.

Formation and Characterization of Cyclic β-Keto Esters via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. In the case of the unsymmetrical dimethyl 3-methylheptanedioate, treatment with a base, such as sodium ethoxide, can lead to the formation of two different enolates. This results in a mixture of two isomeric cyclic β-keto ester products. biosynth.comstudy.comlibretexts.org

The reaction proceeds through the deprotonation of an α-carbon to one of the ester carbonyls, forming an enolate. This enolate then attacks the other ester carbonyl in an intramolecular nucleophilic acyl substitution reaction, forming a six-membered ring. Subsequent elimination of a methoxide (B1231860) ion and protonation yields the final β-keto ester products. study.com The two possible products are methyl 2-oxo-4-methylcyclohexane-1-carboxylate and methyl 2-oxo-5-methylcyclohexane-1-carboxylate. biosynth.comlibretexts.org

The formation of a mixture is a direct consequence of the two possible sites for enolate formation, which can act as the nucleophile in the cyclization reaction. libretexts.org

Table 1: Products of Dieckmann Condensation of Dimethyl 3-Methylheptanedioate

| Product Name | Molecular Formula | Key Structural Feature |

| Methyl 2-oxo-4-methylcyclohexane-1-carboxylate | C9H14O3 | Methyl group at the 4-position relative to the ketone. |

| Methyl 2-oxo-5-methylcyclohexane-1-carboxylate | C9H14O3 | Methyl group at the 5-position relative to the ketone. |

This table is based on the expected products from the Dieckmann condensation of the analogous diethyl ester.

Subsequent Functionalization of Cyclized Products (e.g., alkylation, decarboxylation)

The cyclic β-keto esters produced from the Dieckmann condensation are valuable intermediates that can be further functionalized. A common transformation is alkylation at the α-carbon, situated between the two carbonyl groups. This position is acidic and can be readily deprotonated by a base to form a new enolate, which can then be reacted with an alkyl halide in an SN2 reaction. libretexts.org

Synthesis of Lactam Derivatives from Diester Precursors

Lactams, which are cyclic amides, are important structural motifs in many biologically active compounds. The synthesis of lactam derivatives, specifically substituted azepan-2-ones (seven-membered rings), can be envisioned starting from diester precursors like dimethyl 3-methylheptanedioate. While direct conversion is a multi-step process, a general strategy involves the conversion of the diester to a diamine or an amino acid, which can then undergo intramolecular cyclization to form the lactam. For instance, reduction of both ester groups to alcohols, followed by conversion to a diamine and subsequent cyclization, is a plausible synthetic route.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. Dimethyl 3-methylheptanedioate can undergo transesterification with various alcohols to produce different diesters. For example, reaction with a higher-boiling alcohol, in the presence of a suitable catalyst, can be used to replace the methyl groups with other alkyl or aryl groups. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol (B129727) as it is formed.

Chemoselective Functional Group Transformations

The presence of two ester groups in dimethyl 3-methylheptanedioate allows for chemoselective transformations, where one functional group is modified while the other remains unchanged. However, in the case of two identical ester groups, selective transformation is challenging without modifying the substrate. A more common transformation is the simultaneous reaction of both ester groups.

Reduction of Ester Moieties

The ester groups of dimethyl 3-methylheptanedioate can be reduced to primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of a methoxide ion to form an intermediate aldehyde. This aldehyde is then further reduced to the primary alcohol. Since both ester groups are present, this reduction will yield the corresponding diol, 3-methylheptane-1,7-diol. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxides.

Table 2: Reduction of Dimethyl 3-methylheptanedioate

| Reactant | Reagent | Product |

| Dimethyl 3-methylheptanedioate | Lithium aluminum hydride (LiAlH4) | 3-Methylheptane-1,7-diol |

Hydrolysis and Saponification Reactions

The ester functional groups in Dimethyl 3-methylheptanedioate are susceptible to cleavage through hydrolysis and saponification reactions. These processes involve the nucleophilic attack on the carbonyl carbon of the ester groups.

Hydrolysis typically occurs under acidic conditions. In this reaction, a water molecule acts as the nucleophile, and the reaction is catalyzed by an acid, such as dilute sulfuric acid or hydrochloric acid. The process is reversible and leads to the formation of the parent dicarboxylic acid, 3-methylheptanedioic acid, and two molecules of methanol. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is irreversible and results in the formation of a carboxylate salt (a soap) and methanol. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The final products are the disodium (B8443419) or dipotassium (B57713) salt of 3-methylheptanedioic acid and methanol.

| Reaction Type | Reagents | Products | Key Characteristics |

| Acid-Catalyzed Hydrolysis | Dimethyl 3-methylheptanedioate, Water (H₂O), Acid Catalyst (e.g., H₂SO₄) | 3-Methylheptanedioic acid, Methanol (CH₃OH) | Reversible; Equilibrium-driven |

| Saponification (Base-Promoted Hydrolysis) | Dimethyl 3-methylheptanedioate, Strong Base (e.g., NaOH) | Disodium 3-methylheptanedioate, Methanol (CH₃OH) | Irreversible; Proceeds to completion |

Enzymatic hydrolysis of similar prochiral diesters has also been explored, utilizing enzymes like Candida antarctica lipase (B570770) B (CAL-B) to achieve enantioselective desymmetrization, yielding optically active monoesters. ajrconline.org This highlights an advanced method for targeted hydrolysis under mild conditions. ajrconline.org

Nucleophilic and Electrophilic Reactions at the Diester Framework

The reactivity of the Dimethyl 3-methylheptanedioate framework is dominated by nucleophilic reactions at its two electrophilic ester carbonyl carbons. Electrophilic reactions at the diester framework itself are uncommon due to the electron-withdrawing nature of the carbonyl groups, which deactivates the molecule towards electrophilic attack.

The most significant nucleophilic reaction for 1,6- and 1,7-diesters is the intramolecular Claisen condensation, known as the Dieckmann Cyclization . libretexts.org This reaction is used to form five- or six-membered cyclic β-keto esters. libretexts.org In the case of Dimethyl 3-methylheptanedioate (a 1,7-diester), treatment with a strong base, such as sodium methoxide (NaOMe), generates an enolate ion at one of the α-carbons (C2 or C6). This enolate then acts as an internal nucleophile, attacking the carbonyl carbon of the other ester group.

Because Dimethyl 3-methylheptanedioate is unsymmetrical, two different enolates can be formed, leading to a mixture of two different cyclic β-keto ester products. study.comaskfilo.comaskfilo.com

Path A: Enolate formation at C6 attacks the C1 carbonyl, resulting in a six-membered ring.

Path B: Enolate formation at C2 attacks the C7 carbonyl, also resulting in a different six-membered ring.

The mechanism involves several steps: enolate formation, intramolecular nucleophilic attack, elimination of the methoxide leaving group, and subsequent protonation during workup. study.com The resulting cyclic β-keto esters are valuable synthetic intermediates that can be further modified, for example, through alkylation and decarboxylation. libretexts.org

| Pathway | Enolate Formation | Nucleophilic Attack | Product Type |

| Path A | At carbon adjacent to the C7-ester (C6) | At the C1-ester carbonyl | Cyclic β-keto ester 1 |

| Path B | At carbon adjacent to the C1-ester (C2) | At the C7-ester carbonyl | Cyclic β-keto ester 2 |

Other nucleophiles can also react with the ester groups via nucleophilic acyl substitution. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both ester groups to primary alcohols, yielding 3-methylheptane-1,7-diol. Grignard reagents (R-MgX) could, in principle, add to the carbonyl groups to form tertiary alcohols after acidic workup.

Role of Dimethyl Sulfoxide (B87167) (DMSO) as a Synthon in Related Organic Transformations

Dimethyl sulfoxide (DMSO) is widely known as a polar aprotic solvent, but it has gained significant attention as a versatile and efficient reactant, or "synthon," in a variety of organic transformations. nih.govresearchgate.net It can serve as a source for various functional fragments, including methyl (-CH₃), methylene (B1212753) (-CH₂-), methylthio (-SMe), and oxygen (=O) units. nih.govresearchgate.net

While there is no specific documented use of DMSO as a synthon in direct reactions with Dimethyl 3-methylheptanedioate, its utility can be understood in the context of transformations involving related dicarbonyl compounds, such as the β-keto ester products derived from the Dieckmann cyclization discussed previously. The reactivity of DMSO is often unlocked in the presence of activating agents like peroxides, persulfates, or acids. researchgate.net

The application of DMSO as a synthon is broad, enabling diverse chemical reactions. nih.govresearchgate.net For example, under specific conditions, DMSO can be used for:

Methylation: Introducing a methyl group onto a target molecule.

Methylenation/Methylene Insertion: Acting as a one-carbon source to introduce a -CH₂- group. semanticscholar.org

Thiomethylation: Providing a -SMe group. mcmaster.ca

Formylation: Donating a formyl group (-CHO). nih.gov

These transformations highlight the potential for DMSO to be used in the derivatization of molecules structurally similar or synthetically derived from Dimethyl 3-methylheptanedioate. The ability of DMSO to act as a building block for carbon, sulfur, or oxygen functionalities makes it a powerful tool in modern organic synthesis. researchgate.net

| Synthon Derived from DMSO | Type of Transformation | Example of Functionality Introduced |

| Methyl group source | Methylation | -CH₃ |

| Methylene source | Methylene Insertion | -CH₂- |

| Methylthio source | Methylthiolation | -SMe |

| Formyl group donor | Formylation | -CHO |

| Oxygen source | Oxidation | =O |

Advanced Spectroscopic and Analytical Characterization Techniques for Diesters

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For a diester like Dimethyl 3-methylheptanedioate, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous structural assignment.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In Dimethyl 3-methylheptanedioate, the two ester groups significantly influence the chemical shifts of nearby protons.

The protons of the two methoxy (B1213986) groups (-OCH₃) are expected to appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons. This signal typically resonates around 3.6-3.7 ppm. libretexts.orgaocs.org The protons on the carbon atoms alpha to the carbonyl groups (C2 and C6) are deshielded and would appear further downfield than typical alkane protons, generally in the range of 2.2-2.5 ppm. orgchemboulder.com Other protons along the aliphatic chain would appear at higher fields (further upfield), with their exact shifts and multiplicities determined by their neighboring protons. The methyl group at the C3 position would appear as a doublet due to coupling with the single proton at C3.

Predicted ¹H NMR Spectral Data for Dimethyl 3-methylheptanedioate Predicted values are based on standard chemical shift correlations for aliphatic esters.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 (α to C=O) | ~2.4 | Multiplet | 2H |

| H-3 | ~2.0 | Multiplet | 1H |

| H-4, H-5 | ~1.4-1.6 | Multiplet | 4H |

| H-6 (α to C=O) | ~2.3 | Triplet | 2H |

| 3-CH₃ | ~0.9 | Doublet | 3H |

| OCH₃ (at C-1) | ~3.67 | Singlet | 3H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure produces a distinct signal, offering a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, minimizing signal overlap.

For Dimethyl 3-methylheptanedioate, ten distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule (the two methoxy carbons are equivalent). The carbonyl carbons (C1 and C7) are the most deshielded and will appear significantly downfield, typically between 170-175 ppm. oregonstate.edulibretexts.org The carbons of the methoxy groups will resonate around 51-52 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum (10-45 ppm).

Predicted ¹³C NMR Chemical Shifts for Dimethyl 3-methylheptanedioate Predicted values are based on standard chemical shift correlations.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~174 |

| C-2 | ~35 |

| C-3 | ~32 |

| C-4 | ~30 |

| C-5 | ~25 |

| C-6 | ~34 |

| C-7 (C=O) | ~173 |

| 3-CH₃ | ~19 |

| OCH₃ (at C-1) | ~51.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Dimethyl 3-methylheptanedioate, a COSY spectrum would show cross-peaks connecting H-2 with H-3, H-3 with H-4 and the 3-CH₃ protons, H-4 with H-5, and H-5 with H-6. This allows for the mapping of the entire aliphatic backbone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.edulibretexts.org It would confirm the assignments made in the 1D spectra, for instance, by showing a cross-peak between the proton signal at ~0.9 ppm and the carbon signal at ~19 ppm, confirming the identity of the 3-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edulibretexts.orgyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be observed from the methoxy protons (~3.67 ppm) to the carbonyl carbons (~173-174 ppm), and from the H-2 and H-6 protons to their respective carbonyl carbons, definitively linking the ester groups to the aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms.

For Dimethyl 3-methylheptanedioate, the molecular formula is C₁₀H₁₈O₄. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O), can be used to confirm the elemental composition.

Calculated Exact Mass for Dimethyl 3-methylheptanedioate

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

This exact mass, as provided by PubChem, can be experimentally verified using HRMS, providing strong evidence for the compound's elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the structure of the parent ion and the fragmentation pathways of the molecule. The fragmentation of aliphatic esters is often characterized by cleavages adjacent to the carbonyl group and rearrangements. nih.govoup.com

Experimental GC-MS data for Dimethyl 3-methylheptanedioate shows several key fragment ions. nih.gov The analysis of these fragments helps to confirm the molecular structure.

Major Fragment Ions of Dimethyl 3-methylheptanedioate from GC-MS Data

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Origin |

|---|---|

| 171 | [M - OCH₃]⁺: Loss of a methoxy radical |

| 143 | [M - COOCH₃]⁺: Loss of a carbomethoxy radical |

| 129 | Cleavage at C4-C5 with loss of •CH₂(COOCH₃) |

| 97 | McLafferty rearrangement at the C7-ester followed by cleavage |

| 74 | [CH₃OC(OH)=CH₂]⁺•: McLafferty rearrangement product ion |

| 69 | Aliphatic fragment, potentially [C₅H₉]⁺ |

The presence of the m/z 74 fragment is characteristic of a methyl ester with at least a three-carbon chain containing a γ-hydrogen, pointing to a McLafferty rearrangement. The loss of a methoxy group (m/z 171) and a carbomethoxy group (m/z 143) are common fragmentation pathways for methyl esters, confirming the presence of these functional groups. The other aliphatic fragments arise from cleavage along the carbon backbone.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. uni-siegen.de These methods probe the vibrational energy levels of molecular bonds. triprinceton.org While IR spectroscopy measures the absorption of infrared radiation by molecules, causing changes in the dipole moment, Raman spectroscopy involves the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. uni-siegen.demt.com For molecules with little to no symmetry, many vibrational modes are active in both IR and Raman spectroscopy, providing complementary information. uni-siegen.de

For Dimethyl 3-methylheptanedioate, the key functional groups are the two ester groups (C=O, C-O) and the aliphatic hydrocarbon backbone (C-H).

C=O Stretching: The most prominent feature in the IR spectrum of a diester is the strong absorption band corresponding to the carbonyl (C=O) stretch. For aliphatic esters, this peak typically appears in the range of 1750–1735 cm⁻¹. The corresponding Raman band is usually of medium intensity. scribd.com

C-O Stretching: The ester group also exhibits C-O stretching vibrations. Two distinct C-O stretching bands are expected: the C-O-C asymmetric stretch and the O-CH₃ symmetric stretch. These typically appear as strong bands in the IR spectrum within the 1300–1000 cm⁻¹ region.

C-H Stretching and Bending: The aliphatic methyl (CH₃) and methylene (B1212753) (CH₂) groups in the heptane chain and the methyl ester groups give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). C-H bending vibrations are also observed at lower wavenumbers, around 1470–1365 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the primary functional groups in Dimethyl 3-methylheptanedioate.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O | Stretch | 1750 - 1735 | Strong | Medium |

| C-O | Asymmetric Stretch | 1300 - 1150 | Strong | Weak-Medium |

| C-O | Symmetric Stretch | 1150 - 1000 | Strong | Weak-Medium |

| sp³ C-H | Stretch | 2950 - 2850 | Medium-Strong | Strong |

| CH₂/CH₃ | Bend | 1470 - 1365 | Medium | Medium |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating components of a mixture and quantifying the amount of a specific analyte. When coupled with mass spectrometry, they provide powerful tools for both separation and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov Dimethyl 3-methylheptanedioate, as a diester, is sufficiently volatile to be well-suited for GC-MS analysis. In this method, the compound is vaporized and separated on a capillary column before being introduced into the mass spectrometer. mdpi.com The mass spectrometer then ionizes the molecules (typically via electron ionization, EI) and fragments them into a predictable pattern, which serves as a molecular fingerprint. whitman.edu

The mass spectrum of Dimethyl 3-methylheptanedioate (Molecular Weight: 202.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 202, although it may be weak. The fragmentation pattern provides key structural information. Expected fragmentation pathways for aliphatic diesters include:

Loss of a Methoxy Group: Cleavage of the C-O bond results in the loss of a methoxy radical (•OCH₃), leading to a prominent fragment ion at m/z 171 (M-31).

Loss of a Carbomethoxy Group: Cleavage of the bond adjacent to the carbonyl can lead to the loss of a carbomethoxy group (•COOCH₃), resulting in a fragment at m/z 143 (M-59).

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Alkyl Chain Fragmentation: Cleavage along the hydrocarbon backbone will produce a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups).

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 202 | Molecular Ion |

| [M-31]⁺ | 171 | Loss of •OCH₃ |

| [M-59]⁺ | 143 | Loss of •COOCH₃ |

| [M-73]⁺ | 129 | Loss of •CH₂COOCH₃ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Derivatization Strategies

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is used for a broader range of molecules, including those that are less volatile or thermally unstable. ddtjournal.com For a compound like Dimethyl 3-methylheptanedioate, direct LC-MS analysis is possible, but its detection sensitivity, particularly with electrospray ionization (ESI), can be low.

To enhance ionization efficiency and improve sensitivity, derivatization strategies are often employed. nih.gov This is especially true if analyzing the parent compound, 3-methylheptanedioic acid. Derivatization involves chemically modifying the analyte to attach a group that is more easily ionized. nih.gov For carboxylic acids or their esters, this typically aims to introduce a permanently charged group or a group with high proton affinity, facilitating detection in the positive ion mode. nih.govmdpi.com

Common derivatization approaches applicable to the corresponding diacid include:

Esterification: While the compound is already a methyl ester, derivatization with other alcohols (e.g., butanol) can be used for the diacid. ddtjournal.com

Amidation: Reacting the diacid with an amine-containing reagent, such as 2-dimethylaminoethylamine (DMED), introduces a tertiary amine group that is easily protonated, significantly boosting the ESI-MS/MS signal. mdpi.com

The use of tandem mass spectrometry (MS/MS) provides further selectivity and structural confirmation by isolating a specific parent ion and fragmenting it to produce characteristic daughter ions. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)

The structure of Dimethyl 3-methylheptanedioate contains a chiral center at the carbon atom in the 3-position, which is bonded to a methyl group, a hydrogen atom, and two different alkyl chains. This means the compound exists as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). Enantiomers have identical physical properties in a non-chiral environment but can exhibit different biological activities. nih.gov Therefore, assessing the enantiomeric purity is often crucial.

Chiral chromatography is the most reliable method for separating and quantifying enantiomers. openochem.orggcms.cz This technique utilizes a chiral stationary phase (CSP) in either a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column. openochem.orgsigmaaldrich.com The enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. openochem.org This differential interaction leads to different retention times, allowing for their separation and quantification.

Common types of chiral stationary phases used for separating such compounds include those based on:

Cyclodextrins: Derivatized cyclodextrins are widely used as CSPs in both GC and HPLC for a broad range of chiral compounds. gcms.cznih.gov

Polysaccharides: Cellulose or amylose derivatives coated on a silica support are highly effective CSPs for HPLC. nih.gov

Pirkle-type phases: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

The choice between chiral GC and chiral HPLC depends on the volatility and thermal stability of the analyte. Given its volatility, Dimethyl 3-methylheptanedioate could potentially be separated using a chiral GC column with a cyclodextrin-based stationary phase. nih.gov Alternatively, chiral HPLC could also be employed for high-resolution separation. aocs.org The result of a successful chiral separation would be a chromatogram showing two distinct peaks, one for the R-enantiomer and one for the S-enantiomer, allowing for the calculation of the enantiomeric excess (%ee). openochem.org

Computational and Theoretical Studies of Dimethyl 3 Methylheptanedioate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and energetic landscape of Dimethyl 3-methylheptanedioate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Dimethyl 3-methylheptanedioate, DFT calculations can predict a variety of electronic and energetic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing properties such as the distribution of electron density, molecular orbital energies, and the dipole moment.

Key electronic properties of Dimethyl 3-methylheptanedioate, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic and Energetic Properties of Dimethyl 3-methylheptanedioate using DFT

| Property | Value |

| Total Energy (Hartree) | -733.124 |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | 1.54 |

| HOMO-LUMO Gap (eV) | 8.75 |

| Dipole Moment (Debye) | 2.18 |

Note: The values presented in this table are illustrative and represent typical results that would be obtained from DFT calculations at a standard level of theory (e.g., B3LYP/6-31G).*

Quantum chemical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving Dimethyl 3-methylheptanedioate. A significant reaction for this molecule is the intramolecular Claisen condensation, also known as the Dieckmann cyclization, which leads to the formation of a cyclic β-keto ester. study.comaskfilo.comlibretexts.org

Theoretical studies can elucidate the detailed mechanism of this reaction, including the identification of intermediates and, crucially, the transition states that connect them. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. Transition state theory can then be used to predict the reaction rates. For the Dieckmann cyclization of the related diethyl 3-methylheptanedioate, two different enolates can be formed, leading to a mixture of products. study.comaskfilo.comaskfilo.com A similar outcome would be expected for Dimethyl 3-methylheptanedioate.

Table 2: Calculated Activation Energies for the Dieckmann Cyclization of Dimethyl 3-methylheptanedioate

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Path A: Formation of 6-membered ring | TS1 | 25.4 |

| Path B: Formation of a less stable ring | TS2 | 28.9 |

Note: These are hypothetical values to illustrate the kind of data obtained from transition state analysis. The relative energies would determine the major and minor products.

Dimethyl 3-methylheptanedioate is a flexible molecule with several rotatable bonds, leading to a large number of possible conformations. Conformational analysis using quantum chemical methods can identify the most stable conformers and determine their relative energies. This is achieved by systematically rotating the bonds and calculating the energy of each resulting geometry.

Understanding the preferred conformations is essential for predicting the molecule's physical properties and its reactivity. For instance, the stereochemical outcome of reactions can be influenced by the relative populations of different conformers. The presence of a methyl group on the carbon chain introduces a chiral center, leading to stereoisomers whose relative stabilities can be assessed computationally.

Table 3: Relative Energies of Different Conformers of Dimethyl 3-methylheptanedioate

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.35 |

Note: The data is illustrative. The lowest energy conformer is set to a relative energy of zero.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. For Dimethyl 3-methylheptanedioate, MD simulations can explore the conformational landscape by simulating its dynamic behavior at a given temperature. These simulations can reveal the transitions between different conformations and the timescales on which these transitions occur.

By analyzing the trajectory of an MD simulation, various dynamic properties can be calculated, such as the root-mean-square deviation (RMSD) of atomic positions, which provides a measure of the molecule's flexibility, and radial distribution functions, which can describe the structure of the surrounding solvent. nih.govnih.govmdpi.com

Table 4: Summary of Key Dynamical Properties from a Hypothetical MD Simulation of Dimethyl 3-methylheptanedioate

| Property | Description | Value |

| Average RMSD (Å) | A measure of the average displacement of atoms from a reference structure. | 1.5 |

| Torsional Transition Rate (ns⁻¹) | The frequency of transitions between major conformers. | 5.2 |

Note: These values are representative of what might be observed in an MD simulation in a non-polar solvent.

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. mdpi.com Molecular dynamics simulations, particularly those that explicitly include solvent molecules, are a powerful tool for studying these effects.

For reactions involving Dimethyl 3-methylheptanedioate, MD simulations can be used to understand how the solvent molecules arrange themselves around the reactant and the transition state. This can reveal specific solvent-solute interactions, such as hydrogen bonding, that may stabilize or destabilize the transition state, thereby affecting the reaction rate. nih.gov By running simulations in different solvents, a theoretical prediction of the optimal solvent for a desired reaction outcome can be made.

Table 5: Illustrative Solvent Effects on the Relative Free Energy of a Transition State for a Reaction of Dimethyl 3-methylheptanedioate

| Solvent | Dielectric Constant | Relative Free Energy of Activation (kcal/mol) |

| Hexane | 1.9 | 0.0 |

| Dichloromethane | 9.1 | -1.5 |

| Acetonitrile | 37.5 | -3.2 |

Note: The data illustrates the trend of transition state stabilization in more polar solvents for a hypothetical polar reaction mechanism. The relative free energy is with respect to the reaction in hexane.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules like Dimethyl 3-methylheptanedioate, providing valuable insights that complement experimental data. These theoretical approaches are crucial for structural elucidation, conformational analysis, and understanding the molecule's behavior at an atomic level. The primary spectroscopic methods that can be computationally modeled are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy for organic molecules. chemrxiv.orgnih.govresearchgate.net The most prevalent and accurate method for this purpose is Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comnih.gov This approach calculates the isotropic magnetic shielding constants for each nucleus in the molecule. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). researchgate.net

The accuracy of DFT-based NMR predictions is highly dependent on several factors, including the choice of the functional and the basis set. mdpi.com For instance, functionals like B3LYP and ωB97X-D paired with basis sets such as 6-311++G(2d,p) have been shown to provide high accuracy for predicting ¹H and ¹³C chemical shifts, respectively. mdpi.com Furthermore, for flexible molecules like Dimethyl 3-methylheptanedioate, it is essential to perform a conformational search to identify the lowest energy conformers. The predicted NMR chemical shifts are then typically averaged based on the Boltzmann distribution of these conformers to obtain a final, more accurate spectrum. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine the predictions to better match experimental conditions. mdpi.com

Recent advancements have also seen the integration of machine learning (ML) techniques with DFT calculations. These DFT+ML models can significantly improve the accuracy of chemical shift predictions, reducing errors to as low as 2.10 ppm for ¹³C and 0.18 ppm for ¹H. chemrxiv.org

While no specific computational studies on Dimethyl 3-methylheptanedioate are available in the cited literature, a hypothetical prediction of its ¹³C NMR spectrum based on these established methods is presented below. An experimental spectrum is available for comparison. nih.gov

| Carbon Atom | Experimental Chemical Shift (ppm) nih.gov | Hypothetical Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 (ester carbonyl) | 173.8 | 174.2 |

| C2 | 33.9 | 34.1 |

| C3 | 32.2 | 32.5 |

| C4 | 38.9 | 39.2 |

| C5 | 29.3 | 29.6 |

| C6 | 33.9 | 34.1 |

| C7 (ester carbonyl) | 173.8 | 174.2 |

| 3-methyl | 19.3 | 19.5 |

| Methoxy (B1213986) (C1) | 51.5 | 51.8 |

| Methoxy (C7) | 51.5 | 51.8 |

Infrared (IR) Spectroscopy

Computational methods are also adept at predicting the IR spectrum of molecules. diva-portal.orggithub.io These calculations involve determining the vibrational frequencies and their corresponding intensities. The first step is to find the optimized geometry of the molecule at its energy minimum. Following this, a calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) provides the normal modes of vibration and their frequencies. github.io

The intensities of the IR absorption bands are related to the change in the dipole moment during a particular vibration. github.io DFT methods, such as B3LYP, are commonly used to calculate these properties. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and to account for anharmonicity. researchgate.net

For Dimethyl 3-methylheptanedioate, key vibrational modes would include the C=O stretching of the ester groups, C-O stretching, and various C-H bending and stretching modes. A hypothetical table of predicted significant IR absorption bands is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C-H stretch (alkane) | 2950-2850 | Medium |

| C=O stretch (ester) | 1735 | Strong |

| C-O stretch (ester) | 1250-1150 | Strong |

| C-H bend (alkane) | 1470-1450 | Medium |

Development of Computational Models for Complex Diester Systems

The development of computational models for complex systems involving diesters like Dimethyl 3-methylheptanedioate extends beyond the prediction of static spectroscopic properties. These models aim to simulate and understand the dynamic behavior, reactivity, and thermodynamic properties of these systems. youtube.comacs.org Such models are crucial in fields ranging from materials science to biochemistry.

Computational models for diester systems can be broadly categorized based on the scale and property of interest:

Quantum Mechanical (QM) Models: These models are used to study the electronic structure of molecules and to elucidate reaction mechanisms at a fundamental level. For diester systems, QM methods can be employed to investigate reactions such as hydrolysis, transesterification, and thermal degradation. researchgate.net For example, molecular dynamics simulations can reveal that the hydrolysis of ester bonds in an aqueous solution can be catalyzed by hydroxide (B78521) and hydronium ions generated from the autoionization of water. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics, intermolecular interactions, and transport properties of diester systems. These simulations can be used to study the behavior of diesters as plasticizers in polymer systems or their interaction with biological membranes.

Thermodynamic Models: For bulk properties of systems containing diesters, thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are employed. These models can predict properties such as vapor pressure, liquid density, and phase equilibria of mixtures containing esters. acs.org Such models are vital for the design and optimization of chemical processes involving diesters.

Kinetic Modeling: For complex processes such as polymerization or degradation of materials containing diesters (e.g., triglycerides in drying oils), kinetic modeling is used. uva.nl These models use rate constants, which can be derived from QM calculations or experiments, to simulate the time evolution of the concentrations of different chemical species. This approach is valuable for understanding the aging process of materials and for predicting their long-term stability. uva.nl

The development of these computational models often involves a multi-scale approach, where information from more detailed, smaller-scale simulations (like QM) is used to parameterize models for larger-scale phenomena (like MD or kinetic modeling). srce.hr While specific models for Dimethyl 3-methylheptanedioate are not detailed in the literature, these established computational frameworks provide the necessary tools to study its behavior in a wide range of complex chemical systems.

Potential Applications and Broader Scientific Relevance of Diesters

Role as Versatile Synthetic Intermediates

The presence of two ester groups allows for a variety of chemical transformations, making diesters like Dimethyl 3-methylheptanedioate key building blocks in organic synthesis.

One of the most significant reactions of 1,6- and 1,7-diesters is the intramolecular Claisen condensation, also known as the Dieckmann cyclization. libretexts.orgyoutube.com This reaction is a powerful tool for the formation of five- and six-membered rings, which are common structural motifs in many biologically active molecules and natural products. youtube.com

In the case of the closely related Diethyl 3-methylheptanedioate, the Dieckmann cyclization has been shown to produce a mixture of two β-keto ester products. libretexts.orgaskfilo.comaskfilo.com This is because the starting diester is unsymmetrical, allowing for the formation of two different enolates, each of which can then cyclize. askfilo.comaskfilo.com The reaction involves several steps: enolate formation, nucleophilic attack, removal of a leaving group, deprotonation, and protonation. study.com It is expected that Dimethyl 3-methylheptanedioate would undergo a similar cyclization to yield corresponding methyl ester products.

The resulting cyclic β-keto esters are themselves versatile intermediates that can be further modified through reactions like alkylation and decarboxylation, providing access to a wide range of substituted cyclopentanones and cyclohexanones. libretexts.orgyoutube.com

Beyond cyclization reactions, the ester functionalities of Dimethyl 3-methylheptanedioate can be hydrolyzed to the corresponding diacid, reduced to a diol, or reacted with other nucleophiles to create a diverse array of derivatives. These transformations are fundamental in the synthesis of specialty chemicals, including certain pharmaceuticals, fragrances, and agrochemicals. The specific substitution pattern of Dimethyl 3-methylheptanedioate, with its methyl group at the 3-position, can influence the properties of the final products, potentially leading to unique biological activities or material characteristics.

Utility in Polymer Science and Materials Chemistry

The bifunctional nature of diesters makes them suitable candidates for use in the synthesis and modification of polymers.

Diesters can be used as monomers in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. These polymers have a wide range of applications, from fibers and films to engineering plastics. While specific examples of polymers derived from Dimethyl 3-methylheptanedioate are not extensively documented, its structure is analogous to other diesters used in polymer synthesis. The methyl substituent on the backbone of a polymer derived from this monomer could impact its physical properties, such as its crystallinity, glass transition temperature, and solubility.

Diesters can also serve as plasticizers, lubricants, and other polymer additives. As plasticizers, they can be incorporated into a polymer matrix to increase its flexibility and durability. The specific structure of Dimethyl 3-methylheptanedioate would determine its compatibility with different polymers and its effectiveness as a modifier.

Considerations in Green Chemistry and Sustainable Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents and reagents and the development of more sustainable synthetic routes. The synthesis and application of diesters can be viewed through this lens. For instance, the use of dimethyl carbonate (DMC) as a reagent and solvent is considered a green alternative in many chemical processes due to its low toxicity. frontiersin.org The synthesis of diesters can potentially be achieved through greener routes, for example, by starting from bio-based feedstocks. The development of biocatalytic methods for the synthesis of specialty chemicals and polymers is also a key area of green chemistry research.

Diesters as Environmentally Benign Solvents or Co-solvents

The chemical industry is increasingly focused on the adoption of "green chemistry" principles to minimize environmental impact. In this context, diesters are gaining attention as sustainable alternatives to conventional organic solvents. Traditional solvents like dipolar aprotic and ethereal solvents are often toxic, posing environmental and health risks.

Diesters, in general, present several advantages as environmentally friendly solvents. Their lower volatility compared to many conventional solvents reduces emissions of volatile organic compounds (VOCs). Furthermore, many diesters are biodegradable and exhibit low toxicity, aligning with the goals of green chemistry. wikipedia.orgmdpi.com The versatility of diesters allows them to be used in a wide range of applications, including as reaction media in organic synthesis. For instance, an environmentally benign surfactant, which is a type of diester, has been effectively used in metal-catalyzed cross-coupling reactions in water. acs.org

The push towards greener alternatives is also driven by the reclassification of some conventional solvents due to toxicity concerns. This has spurred research into and adoption of more sustainable options, with diesters being a promising category of replacement solvents. acs.org

Renewable Feedstock Utilization in Diester Production

A key aspect of sustainable chemistry is the use of renewable resources as starting materials. The production of diesters is increasingly shifting from petrochemical-based feedstocks to biomass-derived sources. nih.gov This transition is crucial for reducing the carbon footprint of the chemical industry and moving towards a circular economy.

Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime candidate for producing the building blocks for diesters. nih.gov Through various chemical and enzymatic processes, biomass can be converted into platform chemicals like alcohols and carboxylic acids, which are the precursors for synthesizing diesters. For example, carbohydrates can be transformed into compounds that serve as a basis for creating a variety of mono- and diesters with applications as fuel oxygenates, surfactants, and plasticizers.

The use of renewable feedstocks extends to fatty acids from plant oils, which can be chemically modified to produce a range of polymers and other valuable chemicals. kit.edu Research is focused on developing efficient catalytic processes to convert these renewable raw materials into high-value products like diesters, contributing to more sustainable industrial practices. nih.gov This approach not only provides a green alternative to fossil fuels but also opens up new possibilities for creating novel molecules with desirable properties for various applications.

Environmental Fate and Impact of Diesters

Environmental Distribution and Transport Pathways (e.g., air, water, soil partitioning)

The environmental distribution of Dimethyl 3-methylheptanedioate is expected to be governed by its physicochemical properties, which can be inferred from its structural analogs. Aliphatic diesters with relatively short carbon chains and methyl ester groups generally exhibit moderate water solubility and volatility.

Air: The potential for atmospheric transport is influenced by the compound's vapor pressure and Henry's Law Constant. For dimethyl adipate (B1204190), a linear C6-dicarboxylic acid diester, the atmospheric half-life is estimated to be approximately 4 days, suggesting that it can be transported over moderate distances in the atmosphere frontiersin.org. Given the slightly longer and branched carbon chain of Dimethyl 3-methylheptanedioate, its volatility is likely to be lower than that of dimethyl adipate, potentially leading to a shorter atmospheric residence time.

Water: In aquatic systems, the distribution will be influenced by its water solubility and partitioning behavior. Predicted data for dimethyl succinate, a C4-dicarboxylic acid diester, suggests a water solubility of 67 g/L nih.gov. The longer carbon chain of Dimethyl 3-methylheptanedioate would likely result in lower water solubility. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to partition from water into organic matter. For dimethyl adipate, the estimated log Kow is 1.03, indicating a low potential for bioaccumulation in aquatic organisms frontiersin.org. The logP (a measure similar to log Kow) for dimethyl succinate is predicted to be around 0.2 nih.gov. The methyl branch in Dimethyl 3-methylheptanedioate may slightly increase its lipophilicity compared to a linear analog, but it is still expected to have a low log Kow and therefore a low bioconcentration potential.

Soil: The mobility of Dimethyl 3-methylheptanedioate in soil is primarily determined by its organic carbon-water partition coefficient (Koc). A low Koc value indicates high mobility. The estimated Koc for dimethyl adipate is 11, which suggests very high mobility in soil frontiersin.org. This implies that Dimethyl 3-methylheptanedioate is unlikely to strongly adsorb to soil and sediment particles and may have the potential to leach into groundwater. The sorption of dicarboxylic acids, the parent compounds of these diesters, to clay minerals is influenced by pH and the length of the aliphatic chain, with longer chains showing greater adsorption at acidic pH nih.gov.

| Compound | Log Kow/Log P | Koc (L/kg) | Atmospheric Half-life | Water Solubility (g/L) |

| Dimethyl adipate (analog) | 1.03 (estimated) frontiersin.org | 11 (estimated) frontiersin.org | ~4 days (estimated) frontiersin.org | - |